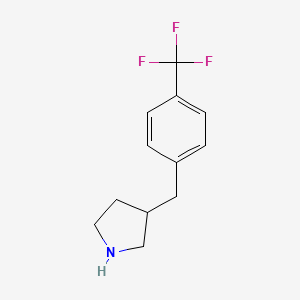

3-(4-(Trifluoromethyl)benzyl)pyrrolidine

Description

Introduction to 3-(4-(Trifluoromethyl)benzyl)pyrrolidine

This compound is a fluorinated heterocyclic compound comprising a pyrrolidine ring substituted at the 3-position with a benzyl group. The benzyl moiety features a para-substituted trifluoromethyl (-CF₃) group, which enhances lipophilicity and metabolic stability. This structural motif is widely utilized in drug discovery and materials science due to its ability to modulate molecular interactions and stability.

Nomenclature and Structural Characterization

IUPAC Nomenclature and Synonyms

The compound’s systematic name is 3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine , reflecting its pyrrolidine core and benzyl substituent. Common synonyms include:

- This compound

- 3-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine

- SCHEMBL8227791 (database identifier).

Molecular Formula and Structure

The molecular formula is C₁₂H₁₄F₃N , with a molecular weight of 229.24 g/mol . The structure includes:

- A pyrrolidine ring (five-membered saturated nitrogen heterocycle).

- A benzyl group (C₆H₅-CH₂-) attached to the pyrrolidine’s 3-position.

- A para-trifluoromethyl (-CF₃) substituent on the benzyl’s aromatic ring.

A simplified structural representation is:

CF₃

|

C₆H₄-CH₂-C₁H₈N

Table 1: Key Identifiers for this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 957998-84-4 | |

| PubChem CID | 3300416 | |

| Molecular Formula | C₁₂H₁₄F₃N | |

| Molecular Weight | 229.24 g/mol |

Historical Development in Organofluorine Chemistry

The synthesis of fluorinated compounds like This compound owes its foundation to pivotal advancements in organofluorine chemistry:

Early Milestones

- 19th-Century Origins : The first organofluorine compounds were synthesized via halogen exchange (e.g., Borodin’s work in 1862).

- Schiemann Reaction (1927) : Diazonium salts were fluorinated using fluoroboric acid, enabling direct aromatic fluorination.

- Swarts’ CF₃ Group Installation (1898) : Chloroaromatics reacted with SbF₃ to introduce trifluoromethyl groups, a method later adapted for industrial applications.

Industrial and Pharmaceutical Expansion

Role of Trifluoromethyl-Benzyl Motifs in Bioactive Molecules

The trifluoromethyl-benzyl group in This compound confers unique properties critical to bioactivity:

Lipophilicity and Metabolic Stability

- Enhanced Lipophilicity : The -CF₃ group increases hydrophobicity, improving membrane permeability. For example, trifluoromethylated alcohols show higher octanol-water partition coefficients compared to non-fluorinated analogs.

- Resistance to Oxidative Metabolism : Benzylic trifluoromethyl groups reduce susceptibility to cytochrome P450 oxidation, prolonging drug half-lives.

Applications in Drug Design

- Anticancer Agents : Urea derivatives like BPU (1-[3-(trifluoromethyl)benzyl]urea) exhibit potent cytotoxicity by targeting MMP-2/9 enzymes and inhibiting angiogenesis.

- Diagnostic Probes : Benzylic CF₃ groups accelerate 1,6-elimination reactions in resorufin-based probes, enabling rapid H₂S detection in live cells.

- Polymer and Material Science : The trifluoromethyl group enhances chemical resistance and thermal stability in coatings and high-performance polymers.

Table 2: Bioactive Molecules Utilizing Trifluoromethyl-Benzyl Motifs

Structure

2D Structure

Properties

IUPAC Name |

3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c13-12(14,15)11-3-1-9(2-4-11)7-10-5-6-16-8-10/h1-4,10,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPDXXSXLYSCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391216 | |

| Record name | 3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957998-84-4 | |

| Record name | 3-[[4-(Trifluoromethyl)phenyl]methyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957998-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrolidine Ring Construction

The pyrrolidine core is typically constructed via cyclization reactions or ring-forming methodologies such as:

- 1,3-Dipolar cycloaddition of azomethine ylides generated in situ, which allows for the formation of substituted pyrrolidines with high stereocontrol.

- Cyclization of amino-alcohol or amino-ketone precursors , often involving reductive amination or intramolecular nucleophilic substitution.

Introduction of the 4-(Trifluoromethyl)benzyl Group

The 4-(trifluoromethyl)benzyl substituent is introduced mainly by:

- Nucleophilic substitution (alkylation) of the pyrrolidine nitrogen or carbon with 4-(trifluoromethyl)benzyl halides under basic conditions.

- Cross-coupling reactions such as Suzuki-Miyaura coupling to attach the trifluoromethyl-substituted aryl group to a pyrrolidine precursor.

Incorporation of the Trifluoromethyl Group

The trifluoromethyl group can be introduced by:

- Using trifluoromethyl iodide or other trifluoromethylation reagents under controlled conditions to functionalize aromatic rings or intermediates.

- Trifluoromethylation of aldehyde or azetidine intermediates followed by rearrangement to pyrrolidine derivatives, enabling asymmetric synthesis with high diastereoselectivity.

Detailed Preparation Methods

Multi-Step Synthesis of trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate (Related Compound)

A representative synthetic route involves:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Pyrrolidine ring formation | Cyclization of appropriate precursors to form the pyrrolidine ring |

| 2 | Benzyl group introduction | Nucleophilic substitution with benzyl halide to introduce the benzyl group at nitrogen |

| 3 | Trifluoromethyl addition | Electrophilic trifluoromethylation using trifluoromethyl iodide or related reagents |

| 4 | Esterification | Formation of methyl ester at the 3-position carboxyl group |

This route is optimized industrially by controlling catalysts, temperature, and solvents to maximize yield and stereoselectivity.

Asymmetric Synthesis via Azetidine Rearrangement

An advanced method involves:

- Preparation of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines by trifluoromethylation of 4-formyl-β-lactams.

- Subsequent rearrangement and nucleophilic interception to yield 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with excellent diastereoselectivity (dr > 99:1) and yields (45–99%).

This method allows for precise stereochemical control and functional group tolerance.

Aldol Condensation and Reduction Routes

Patented processes describe:

- Reduction of ester derivatives to aldehydes using hydride reagents (e.g., sodium bis(2-methoxyethoxy)aluminumhydride).

- Aldol condensation of aldehyde intermediates with pyrrolidone derivatives in the presence of bases such as lithium bis(trimethylsilyl)amide (LHMDS).

- Subsequent cyclization and functional group transformations to yield optically active pyrrolidine derivatives.

Reaction conditions typically range from 0°C to 60°C, with solvents like tetrahydrofuran or diethyl ether.

Reaction Conditions and Optimization

| Reaction Step | Reagents/Conditions | Yield/Purity/Notes |

|---|---|---|

| Ester hydrolysis | 1 M NaOH, H₂O/MeOH (1:1), reflux, 6 h | 95% yield, >99% enantiomeric excess (ee) |

| Nucleophilic substitution | KHMDS, DMF, -78°C to RT | 60-75% conversion, sensitive to sterics |

| Reductive debenzylation | Ru(OAc)₂/(S)-Xyl-SEGPHOS, H₂ (40 bar), MeOH, 30°C | >99.9% ee, 97% yield with Pd/C and ammonium formate |

| Aldol condensation | LHMDS base, diethyl ether, 0 to 30°C | High stereoselectivity, moderate to high yield |

These conditions reflect the balance between reactivity and stereochemical control, with solvent choice and temperature critical for selectivity.

Mechanistic Insights

- The electron-withdrawing trifluoromethyl group lowers the LUMO energy of adjacent carbons, facilitating nucleophilic attack during substitution and cyclization steps.

- The benzyl group sterically directs regioselectivity , often shielding one face of the pyrrolidine ring, influencing diastereoselectivity.

- Solvent effects, such as methanol stabilizing catalysts via hydrogen bonding, enhance reaction rates in hydrogenation steps.

Summary Table of Key Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Cyclization + Benzylation + CF₃ addition | Pyrrolidine precursors, benzyl halides, CF₃I, esterification | Straightforward, scalable industrially | Multi-step, requires careful stereocontrol |

| Azetidine rearrangement (asymmetric) | Chiral β-lactams, trifluoromethylation reagents | High diastereoselectivity, enantiopure products | Complex intermediates, specialized reagents |

| Aldol condensation + reduction | LHMDS, hydride reducing agents, pyrrolidone derivatives | Efficient stereoselective synthesis | Sensitive to reaction conditions |

| Reductive debenzylation | Ru or Pd catalysts, hydrogen or ammonium formate | Effective protecting group removal | Requires high pressure or long reaction times |

Chemical Reactions Analysis

Types of Reactions: 3-(4-(Trifluoromethyl)benzyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced forms of the original compound.

Substitution: Compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

3-(4-(Trifluoromethyl)benzyl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)benzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring provides structural rigidity, facilitating specific binding interactions with target proteins .

Comparison with Similar Compounds

Substituent Position and Protecting Group Variations

trans-N-Boc-4-[3-(trifluoromethyl)benzyl]-L-proline (H52076)

- Structure : Differs by the presence of a Boc (tert-butoxycarbonyl) protecting group and a benzyl substituent at the 3-position of the aromatic ring.

- Molecular Formula: C₁₈H₂₂F₃NO₄ (FW: 373.37).

- Application : The Boc group facilitates peptide synthesis by protecting the amine during reactions, improving stability under acidic conditions.

trans-N-Boc-4-[4-(trifluoromethyl)benzyl]-L-proline (H52124)

- Structure : Similar to H52076 but with the -CF₃ group at the 4-position of the benzyl ring.

- Molecular Formula: C₁₈H₂₂F₃NO₄ (FW: 373.37).

- Impact of Substituent Position : The para-substituted -CF₃ group may enhance steric accessibility compared to meta-substitution, influencing binding affinity in target proteins.

Functional Group Modifications: Benzyl vs. Phenoxy

3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride

- Structure: Replaces the benzyl group with a phenoxy moiety and exists as a hydrochloride salt.

- Molecular Formula: C₁₁H₁₃ClF₃NO (FW: 267.68).

- Properties : White crystalline solid; storage at room temperature; classified as an irritant.

Biological Activity

3-(4-(Trifluoromethyl)benzyl)pyrrolidine is a chemical compound notable for its unique structural features, including a pyrrolidine ring and a trifluoromethyl-substituted benzyl group. Its molecular formula is C₁₂H₁₄F₃N, which indicates the presence of twelve carbon atoms, fourteen hydrogen atoms, three fluorine atoms, and one nitrogen atom. The trifluoromethyl group significantly influences the compound's lipophilicity and biological activity, making it a focus of interest in medicinal chemistry.

Structural Characteristics

The structural characteristics of this compound contribute to its pharmacological profile. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and targets. The pyrrolidine ring serves as a versatile scaffold for further modifications aimed at enhancing biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₄F₃N |

| Molecular Weight | 251.24 g/mol |

| Functional Groups | Pyrrolidine, Trifluoromethyl |

| Lipophilicity | High due to trifluoromethyl group |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the context of drug discovery. Its potential applications include:

- Antimicrobial Activity : Compounds with similar structures have shown activity against various bacterial strains. For example, pyrrole derivatives have demonstrated significant antibacterial effects, suggesting that this compound may possess similar properties .

- Enzyme Inhibition : The compound's ability to inhibit enzymes such as monoamine oxidase (MAO) has been explored. A related compound with a trifluoromethyl group showed high selectivity for MAO-B, indicating potential therapeutic applications in neurological disorders .

- Receptor Modulation : The compound may interact with various receptors due to its structural features. Studies on similar compounds have indicated potential as antagonists for adenosine receptors, which are involved in numerous physiological processes .

Case Studies

- Antibacterial Activity : A study evaluating pyrrole-based compounds found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL against Staphylococcus aureus, suggesting that modifications similar to those in this compound could enhance antibacterial efficacy .

- MAO-B Inhibition : Research on compounds with trifluoromethyl substitutions revealed potent MAO-B inhibitors with IC50 values ranging from 21 nM to 46 nM. This highlights the potential of this compound as a candidate for further development in treating conditions linked to MAO activity .

The mechanism of action for this compound involves its interaction with biological macromolecules, such as proteins and nucleic acids. The lipophilic nature of the trifluoromethyl group allows it to penetrate cellular membranes effectively, facilitating its binding to target sites.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-(Trifluoromethyl)benzyl)pyrrolidine, and what catalysts or reagents are critical for its preparation?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging trifluoromethyl-substituted benzyl halides and pyrrolidine precursors. For example, Boc-protected intermediates (e.g., trans-N-Boc-4-[4-(trifluoromethyl)benzyl]-L-proline) are often used to stabilize reactive sites during synthesis . Key reagents include Pd(PPh₃)₄ for Suzuki-Miyaura couplings and NaH for deprotonation steps . Purification typically involves silica gel chromatography or recrystallization from ethanol/water mixtures.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying molecular structure, with specific attention to the trifluoromethyl group’s singlet at ~110–120 ppm in ¹³C NMR. X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated in studies of analogous fluorinated pyrrolidines . High-resolution mass spectrometry (HRMS) further validates molecular weight with <2 ppm error .

Advanced Research Questions

Q. What strategies optimize enantioselectivity in asymmetric syntheses of this compound derivatives?

- Methodological Answer : Chiral ligands such as PA-Ph (L-1) in Pd₂(dba)₃-catalyzed reactions enhance enantiomeric excess (e.g., achieving 69% yield with a 3:2 enantiomer ratio in related systems). Kinetic resolution via chiral stationary phase HPLC can isolate desired enantiomers . Computational modeling (e.g., DFT) predicts transition-state geometries to guide ligand design .

Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density at the benzyl position, favoring SNAr (nucleophilic aromatic substitution) reactions. Steric hindrance necessitates bulky bases (e.g., KOtBu) to deprotonate intermediates. Comparative studies using Hammett parameters (σₘ values) quantify electronic effects, with σₘ(CF₃) = 0.43 indicating moderate meta-directing behavior .

Q. What are the stability challenges of this compound under varying pH conditions, and how can degradation be mitigated?

- Methodological Answer : The compound exhibits pH-dependent hydrolysis, with accelerated degradation under acidic conditions (pH < 3) due to protonation of the pyrrolidine nitrogen. Stability studies in buffered solutions (pH 7.4) show >90% integrity over 24 hours at 25°C. Lyophilization or storage in anhydrous DMSO at -20°C minimizes hydrolytic decomposition .

Data Contradiction and Analysis

Q. How should researchers address discrepancies between predicted and observed NMR spectra for this compound?

- Methodological Answer :

Verify solvent effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift proton signals; compare with literature data for identical solvents .

Assess dynamic processes : Rotameric equilibria in the benzyl-pyrrolidine linkage can split signals. Variable-temperature NMR (e.g., -40°C to 80°C) identifies coalescence points .

Cross-validate with 2D NMR : HSQC and HMBC correlations resolve overlapping peaks and confirm connectivity .

Experimental Design Considerations

Q. What catalytic systems are most effective for introducing the trifluoromethyl group into pyrrolidine derivatives?

- Methodological Answer : Copper-mediated trifluoromethylation using Umemoto’s reagent (OxyFluor) or Togni’s reagent (hypervalent iodine) achieves high yields (70–85%). Pd/PR₃ systems (e.g., Pd(OAc)₂ with Xantphos) enable C–H functionalization at the benzyl position, though requiring inert conditions (Ar atmosphere) .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) with recombinant enzymes.

- Docking studies : Molecular docking (AutoDock Vina) predicts binding poses to active sites, validated by mutagenesis (e.g., Ala-scanning) .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, with LC-MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.